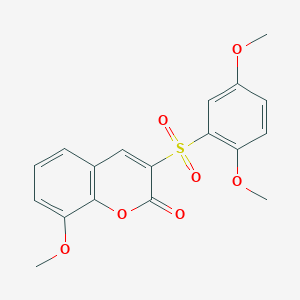

3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Descripción

3-(2,5-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a coumarin derivative characterized by an 8-methoxy-substituted coumarin core and a 2,5-dimethoxybenzenesulfonyl group at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-12-7-8-13(23-2)15(10-12)26(20,21)16-9-11-5-4-6-14(24-3)17(11)25-18(16)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGLDVMHKONDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the sulfonylation of the chromenone core using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted chromenones.

Aplicaciones Científicas De Investigación

3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations:

Substituent Diversity and Electronic Effects :

- The target compound ’s sulfonyl group is electron-withdrawing, which may enhance stability and hydrogen-bonding capacity compared to electron-donating groups like methoxy (e.g., compound 14 in Table 1) or neutral moieties like benzodioxole (compound 13) .

- Bromoacetyl-substituted coumarins (e.g., compound 2) are reactive intermediates, often used to synthesize oxime derivatives (e.g., compound 2c) via hydroxylamine coupling .

Synthesis Efficiency: The 3,4-dimethoxyphenyl-substituted coumarin (55% yield) demonstrates higher synthetic efficiency than the benzodioxole analog (32%), suggesting substituent steric/electronic effects influence reaction pathways . Bromination and cyclization steps (e.g., for thiazole derivatives) require precise conditions, as seen in the synthesis of 3-(2-aminothiazol-4-yl) coumarin .

Biological Activity :

- Thiazole- and pyrazole-containing coumarins (e.g., PTC-7) exhibit targeted bioactivity, such as HSP inhibition, likely due to enhanced interactions with protein active sites .

- The target compound ’s sulfonyl group may confer unique pharmacokinetic properties, such as improved solubility or binding to sulfonamide-sensitive enzymes, though experimental data are lacking.

Research Findings and Implications

Structural Validation: Crystallographic tools like SHELXL and ORTEP-III are critical for validating coumarin derivatives’ molecular geometries, ensuring accurate comparisons of bond lengths and angles . The absence of crystallographic data for the target compound highlights a gap; future studies should prioritize structural elucidation to confirm sulfonyl group orientation and non-covalent interactions.

Activity Trends: Electron-withdrawing groups (e.g., sulfonyl) may increase metabolic stability compared to halogens (e.g., bromo in compound 2a), which are prone to nucleophilic substitution .

Contradictions and Limitations: reports higher yields for dimethoxyphenyl-substituted coumarins than benzodioxole analogs, but the target compound’s synthesis efficiency remains unknown. Biological activity data for the target compound are absent, limiting direct comparisons with antimicrobial or HSP-inhibiting analogs .

Actividad Biológica

3-(2,5-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a chromenone core with a sulfonyl group derived from 2,5-dimethoxybenzenesulfonyl chloride. The presence of methoxy groups enhances solubility and reactivity, making it a valuable target in medicinal chemistry.

Research indicates that the sulfonyl group in this compound plays a critical role in its biological activity. It is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity. This interaction could lead to modulation of various biological functions, which may have therapeutic implications in areas such as cancer and inflammation.

Antimicrobial Activity

Studies have shown that coumarin derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for various analogues indicate that structural modifications can significantly influence antimicrobial potency.

| Compound | MIC (μM) | Activity |

|---|---|---|

| 3a | 10 | Moderate |

| 5b | 3 | High |

| 5c | 25 | Low |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These studies suggest moderate radical scavenging activities, with results indicating that the presence of specific substituents can enhance or diminish antioxidant capabilities .

| Compound | DPPH IC50 (mM) | FRAP (mM) |

|---|---|---|

| 5a | 1.57 | 17.5 |

| 5b | 0.66 | 15.4 |

| 5c | 1.23 | 19.1 |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of coumarin derivatives, including those similar to 3-(2,5-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one:

- Anticancer Properties : A study explored the synthesis of small molecules that inhibit the HIF-1 signaling pathway, revealing that certain coumarin derivatives possess significant anticancer activity with IC50 values below 10 μM .

- Enzyme Inhibition : Molecular docking studies have indicated that this compound can effectively inhibit enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders .

- Therapeutic Applications : The unique structural features of this compound allow it to interact with various biological systems, making it a candidate for further research in therapeutic applications against diseases such as cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.